3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically active molecules .
Preparation Methods
The synthesis of 3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the pyrrolidine-2,5-dione ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-Benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-1-benzyl-pyrrolidine-2,5-dione: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents on the pyrrolidine ring, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-benzyl-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-16(10-8-13)19-17(20)12-15(18(19)21)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 |
InChI Key |
DPKGUYKPSUEDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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